N-Ethylbenzamide

Overview

Description

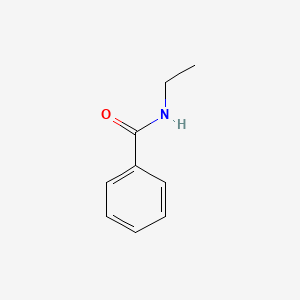

N-Ethylbenzamide is an organic compound with the chemical formula C₉H₁₁NO. It is a derivative of benzamide where the hydrogen atom on the nitrogen is replaced by an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylbenzamide can be synthesized through the reaction of benzoyl chloride with ethylamine in an appropriate solvent. The reaction mixture is heated to facilitate the amidation reaction, followed by filtration and crystallization to obtain the this compound product .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Ethylbenzamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield benzoic acid and ethylamine.

Common Reagents and Conditions:

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Benzoic acid and ethylamine.

Reduction: N-ethylbenzylamine.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

N-Ethylbenzamide is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in drug development, particularly in the following areas:

- Anticancer Agents : Research has demonstrated that certain this compound derivatives exhibit antitumor activity. For instance, N,N'-carbonylbis(this compound) has been synthesized and tested against human breast cancer cell lines (MCF-7 and T47D), showing promising results compared to established drugs like hydroxyurea .

- Antiparasitic Activity : Compounds related to this compound have been identified as potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. These compounds displayed significant antiparasitic properties, indicating their potential as therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent and catalyst. Its applications include:

- Synthesis of Complex Molecules : The compound is utilized in condensation reactions and acylation processes, facilitating the formation of more complex organic structures. This versatility enhances the efficiency of synthetic pathways in research and industrial applications .

- Intermediate for Other Compounds : this compound is often used as a building block for synthesizing other amides and esters, expanding its utility in organic synthesis.

Material Science

This compound contributes to advancements in material science by:

- Polymer Development : It is used in modifying polymers to enhance their physical properties such as thermal stability and chemical resistance. This application is crucial for industries that require high-performance materials, including automotive and aerospace sectors .

- Solvent Properties : The compound is recognized for its ability to dissolve a wide range of organic compounds, making it an effective solvent in analytical chemistry. Its stability under various conditions supports its use in sensitive chemical analyses .

This compound has been explored for its biological activities beyond its pharmaceutical applications:

- Antimicrobial Properties : Studies indicate that certain derivatives possess antimicrobial effects, which are being investigated for potential therapeutic uses .

- Enzyme Interaction Studies : The compound has been evaluated for its interaction with enzymes such as acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s due to its ability to modulate neurotransmitter levels .

Case Study 1: Antitumor Activity

A study synthesized N,N'-carbonylbis(this compound) and tested its antitumor efficacy against breast cancer cell lines. The compound showed higher cytotoxicity compared to hydroxyurea, indicating its potential as a new anticancer agent .

Case Study 2: Antiparasitic Screening

A phenotypic screen identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides derived from this compound as potent inhibitors of Trypanosoma brucei. One compound demonstrated an EC value of 0.001 μM, highlighting its therapeutic promise against parasitic infections .

Mechanism of Action

The mechanism of action of N-Ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

N-Propylbenzamide: Contains a propyl group instead of an ethyl group.

N,N-Dimethylbenzamide: Has two methyl groups attached to the nitrogen atom.

Uniqueness of N-Ethylbenzamide: this compound is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other benzamide derivatives. This uniqueness makes it valuable in certain synthetic and research applications .

Biological Activity

N-Ethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

This compound is an organic compound characterized by the presence of an ethyl group attached to a benzamide structure. Its molecular formula is , and it possesses a molecular weight of 151.19 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

Antibacterial Activity

Research indicates that derivatives of this compound, particularly 4-amino-N-ethylbenzamide, exhibit significant antibacterial properties. These compounds have been shown to inhibit bacterial growth, making them candidates for further pharmacological studies aimed at treating infections.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Amino-N-ethylbenzamide | E. coli | 32 µg/mL |

| This compound | S. aureus | 64 µg/mL |

| N-benzoyl-2-hydroxybenzamide | P. aeruginosa | 16 µg/mL |

Antitumor Activity

This compound and its derivatives have also been investigated for their antitumor properties. Studies involving molecular docking and cytotoxicity assays have demonstrated that certain derivatives exhibit inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and other tumor models .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N,N'-Carbonylbis(this compound) | MCF-7 | 15.2 |

| N-Ethyl-N-ethylcarbamoylbenzamide | HeLa | 22.5 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that this compound derivatives can act as inhibitors of cholinesterases, which are enzymes involved in neurotransmitter breakdown . This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

- Receptor Binding : Interaction studies have shown that these compounds may bind to receptors associated with bacterial infections, affecting the viability of pathogens.

- Antioxidant Properties : Certain benzamide derivatives have been noted for their antioxidant activities, which can contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various this compound derivatives against clinically relevant bacterial strains. The results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency, with some compounds exhibiting MIC values as low as 16 µg/mL against resistant strains of Pseudomonas aeruginosa.

Antitumor Research

Another investigation focused on the antitumor potential of N,N'-carbonylbis(this compound). The study employed both in vitro and in vivo models, demonstrating a notable reduction in tumor size in treated mice compared to controls. The IC50 values obtained from cytotoxicity assays indicated promising therapeutic windows for further development .

Q & A

Basic Questions

Q. What experimental techniques are recommended for identifying and characterizing N-Ethylbenzamide?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) at m/z 149.19 (calculated for C₉H₁₁NO) confirm the molecular weight .

- Nuclear Magnetic Resonance (NMR): ¹H NMR can resolve signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.6 ppm for CH₂) and aromatic protons (δ ~7.4–7.8 ppm) .

- Liquid Chromatography-Mass Spectrometry (LCMS): Retention times (e.g., 1.75 mins with formic acid modifier) and mass data validate purity and structure .

Q. What is a standard synthetic route for this compound?

this compound is typically synthesized via amide coupling. A general methodology involves:

- Reacting benzoyl chloride with ethylamine under Schotten-Baumann conditions (aqueous base, organic solvent) to form the amide bond .

- For derivatives, multi-step syntheses may include refluxing intermediates (e.g., 3-amino-N-ethylbenzamide) with reagents like cyanoguanidine and HCl in ethanol, followed by purification via filtration .

Q. What safety protocols should be followed when handling this compound in the lab?

- Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation of dust or vapors .

- Dispose of waste through certified chemical disposal services to prevent environmental contamination .

Q. Which analytical techniques are critical for assessing the purity of this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., [M+H]⁺ = 149.1897) .

- Reverse-Phase HPLC: Monitors impurities using UV detection at 254 nm.

- Melting Point Analysis: Sharp melting points indicate high crystallinity and purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during this compound derivative synthesis be resolved?

- Comparative Analysis: Cross-validate results using multiple techniques (e.g., ¹³C NMR for carbonyl groups, HRMS for molecular ions) .

- Replication: Repeat reactions under controlled conditions to isolate variables (e.g., catalyst loading, temperature) .

- Computational Modeling: Predict spectral patterns (e.g., NMR chemical shifts) using DFT calculations to align with experimental data .

Q. What methodologies enable the use of this compound as a precursor for complex organic compounds?

- Spirocyclic Derivatives: React this compound with cyanoguanidine and cyclohexanone under acidic reflux to form triazaspiro compounds .

- Enamide Synthesis: Utilize palladium-catalyzed desaturation to generate α,β-unsaturated amides (e.g., (E)-N-(but-1-en-1-yl)-N-ethylbenzamide) .

Q. How can regioselectivity challenges in this compound functionalization be addressed?

- Catalyst Design: Use transition-metal catalysts (e.g., Pd or Ru) to direct C-H activation at specific positions .

- Protecting Groups: Temporarily block reactive sites (e.g., ethylamine) to prioritize functionalization at the benzene ring .

Q. What role does the electronic structure of this compound play in its reactivity?

- The electron-withdrawing carbonyl group deactivates the aromatic ring, directing electrophilic substitutions to the meta position.

- Steric hindrance from the ethyl group limits nucleophilic attacks at the amide nitrogen .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Stoichiometric Control: Balance reagent ratios (e.g., 1:1.1 molar equivalents of amine to acyl chloride) to minimize side products .

- Purification Strategies: Employ column chromatography or recrystallization to isolate high-purity intermediates .

Q. What advanced spectroscopic methods elucidate the conformational dynamics of this compound derivatives?

Properties

IUPAC Name |

N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIDYFBTIZOPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210315 | |

| Record name | N-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-17-5 | |

| Record name | N-Ethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW509B0V2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.